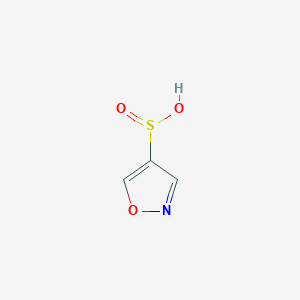
4-Chloro-3-ethynyl-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-ethynyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, ethynyl, and chlorine groups, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine (such as 4-chloro-3-iodo-2-fluoropyridine) in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually involve the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of 4-Chloro-3-ethynyl-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-ethynyl-2-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethynyl group can facilitate interactions with hydrophobic pockets in target proteins, while the chlorine atom can participate in halogen bonding .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 4-Chloro-2-ethynyl-3-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, ethynyl, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C7H3ClFN |
|---|---|
Molekulargewicht |
155.55 g/mol |
IUPAC-Name |
4-chloro-3-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChI-Schlüssel |
RNBMCWGMKKRIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CN=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)

![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)





